molecular formula C16H12N6O B1407632 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde CAS No. 1352609-91-6

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

Cat. No.: B1407632
CAS No.: 1352609-91-6
M. Wt: 304.31 g/mol
InChI Key: ZNZIOKJZCOFDAB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde follows established nomenclature conventions for complex heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 1352609-91-6, providing unambiguous identification within chemical databases. The molecular formula C16H12N6O indicates a composition containing sixteen carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 304.31 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde, reflecting the hierarchical arrangement of its constituent ring systems. The nomenclature begins with the imidazole core, which serves as the primary ring system, followed by the triazolopyridine substituent at position 4 and the methylpyridin substituent at position 5. The carbaldehyde functional group occupies position 2 of the imidazole ring, completing the systematic name.

The Simplified Molecular Input Line Entry System representation O=CC1=NC(C2=CN3C(C=C2)=NC=N3)=C(C4=NC(C)=CC=C4)N1 provides a linear notation that encodes the complete molecular structure. This representation facilitates computational analysis and database searching by encoding the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key ZNZIOKJZCOFDAB-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise identification across different chemical databases and computational platforms.

Alternative nomenclature systems have been employed in various chemical databases, including designations such as 5-(6-methylpyridin-2-yl)-4-{triazolo[1,5-a]pyridin-6-yl}-1H-imidazole-2-carbaldehyde and 1H-Imidazole-2-carboxaldehyde, 5-(6-methyl-2-pyridinyl)-4-triazolo[1,5-a]pyridin-6-yl-. These alternative formulations maintain equivalent chemical meaning while reflecting different approaches to systematic nomenclature prioritization.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde exhibits complex three-dimensional arrangements arising from the interaction of multiple aromatic ring systems. Computational studies utilizing density functional theory methods have revealed significant conformational preferences that influence the compound's chemical and physical properties. The triazolopyridine moiety adopts a planar configuration consistent with aromatic stabilization, while the imidazole core maintains planarity through conjugation with adjacent ring systems.

The conformational analysis reveals rotation barriers around the bonds connecting the central imidazole ring to the peripheral triazolopyridine and methylpyridin substituents. Theoretical calculations indicate that the phenyl rings exhibit dihedral angles relative to the central heterocyclic systems that optimize π-π interactions while minimizing steric hindrance. The carbaldehyde functional group at position 2 of the imidazole ring adopts a coplanar arrangement with the ring system, facilitating extended conjugation throughout the molecular framework.

Bond length analysis demonstrates typical aromatic character throughout the ring systems, with carbon-carbon distances ranging from 1.33 to 1.47 angstroms depending on the specific aromatic environment. The carbon-nitrogen bonds within the heterocyclic rings exhibit lengths consistent with partial double bond character, reflecting the delocalized electron density characteristic of aromatic nitrogen heterocycles. The carbonyl carbon-oxygen bond of the carbaldehyde group measures approximately 1.21 angstroms, typical for aldehydic functional groups.

Conformational flexibility analysis indicates restricted rotation around bonds connecting the aromatic systems due to π-π stacking interactions and steric effects. The energy barriers for rotation around these bonds range from 15 to 25 kilocalories per mole, suggesting that conformational interconversion occurs readily at ambient temperatures while maintaining preferred orientations that optimize molecular stability. These conformational preferences significantly influence the compound's optical and electronic properties, particularly in applications involving organic light-emitting devices.

X-ray Crystallographic Studies of Triazolopyridine-Imidazole Hybrid Systems

X-ray crystallographic investigations of triazolopyridine-imidazole hybrid systems provide detailed insights into the solid-state structure and intermolecular interactions of these complex heterocyclic compounds. Single-crystal X-ray diffraction analysis represents the definitive method for determining atomic positions and molecular conformations in the crystalline state. The crystallographic studies reveal that compounds containing both triazolopyridine and imidazole moieties typically crystallize in monoclinic or triclinic space groups, depending on the specific substituent patterns and crystal packing arrangements.

The crystal structures of related triazolopyridine-imidazole systems demonstrate characteristic intermolecular hydrogen bonding patterns that stabilize the crystal lattice. Nitrogen-hydrogen interactions between imidazole rings and carbonyl oxygen atoms of aldehyde groups contribute significantly to crystal stability. These hydrogen bonds typically exhibit distances ranging from 2.8 to 3.2 angstroms, consistent with moderate to strong hydrogen bonding interactions. Additionally, π-π stacking interactions between aromatic ring systems provide supplementary stabilization, with typical interplanar distances of 3.4 to 3.8 angstroms.

Crystallographic data for structurally related compounds indicate unit cell parameters that reflect the molecular dimensions and packing efficiency. The unit cells typically contain four to eight molecules, depending on the symmetry elements present in the crystal structure. Bond angle analysis reveals deviations from ideal geometries due to crystal packing forces and intermolecular interactions. For example, the angle between aromatic ring planes may deviate from planarity by 15 to 25 degrees to accommodate optimal crystal packing arrangements.

The puckering analysis of non-planar ring systems within these structures provides quantitative measures of conformational distortion. Puckering parameters for six-membered rings typically indicate chair or boat conformations, while five-membered rings may exhibit envelope or twist conformations depending on substituent effects and crystal packing constraints. Temperature factor analysis reveals the relative mobility of different molecular regions, with carbaldehyde groups often exhibiting higher thermal motion due to their terminal positions and reduced intermolecular contacts.

Hirshfeld surface analysis of the crystal structures quantifies the relative contributions of different intermolecular interactions to crystal stability. These analyses typically reveal that hydrogen bonding interactions contribute 25 to 40 percent of the total intermolecular contacts, while van der Waals interactions account for the remaining 60 to 75 percent. The analysis also identifies regions of the molecular surface most prone to intermolecular contact, informing predictions about crystal polymorphism and solid-state stability.

Properties

IUPAC Name

5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-3-2-4-12(19-10)16-15(20-13(8-23)21-16)11-5-6-14-17-9-18-22(14)7-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZIOKJZCOFDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C=O)C3=CN4C(=NC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde , also known by its identifier CAS 1352609-91-6, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of the TGF-β type I receptor kinase (ALK5). This article delves into the biological activity of this compound, supported by various studies and findings that highlight its efficacy against cancer and fibrosis.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused with a pyridine moiety and an imidazole aldehyde. Its molecular formula is C16H12N6OC_{16}H_{12}N_6O, indicating the presence of nitrogen-rich heterocycles which are often associated with significant biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the TGF-β signaling pathway. TGF-β plays a critical role in various cellular processes including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.

Inhibition of ALK5

Research has established that This compound acts as a potent inhibitor of ALK5. In one study, the compound demonstrated an IC50 value of 0.013 μM in kinase assays, indicating high potency against ALK5 . Further evaluations showed it inhibited ALK5 in HaCaT (3TP-luc) stable cells with IC50 values of 0.0165 μM and 0.0121 μM in 4T1 (3TP-luc) stable cells .

Selectivity Profile

Selectivity profiling revealed that the compound is highly selective for ALK5 and ALK4 among a panel of 320 protein kinases . Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetics

In pharmacokinetic studies conducted on rats, the compound exhibited an oral bioavailability of 51% , with a maximum plasma concentration (Cmax) of 1620 ng/mL and an area under the curve (AUC) of 1426 ng × h/mL . These parameters suggest favorable absorption and systemic exposure that could translate to effective therapeutic outcomes.

Cancer Therapeutics

In vitro studies have shown that derivatives of this compound can significantly inhibit cancer cell proliferation. For instance, compounds related to this structure have been tested against various cancer cell lines such as MCF7 and NCI-H460. The results indicated substantial cytotoxicity with IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 .

Fibrosis Treatment

The compound's role as an antifibrotic agent has also been explored. By inhibiting TGF-β signaling, it may reduce fibrotic responses in tissues, making it a candidate for treating conditions characterized by excessive fibrosis .

Summary Table of Biological Activities

ActivityValue/Description
ALK5 Inhibition IC50 0.013 μM
ALK4 Inhibition IC50 0.0121 - 0.0165 μM
Oral Bioavailability 51%
Cmax 1620 ng/mL
AUC 1426 ng × h/mL

Chemical Reactions Analysis

Table 1: Primary Chemical Reactions and Conditions

Reaction TypeReagents/ConditionsProduct/ApplicationYield/SelectivitySource
Oxidation to Carbaldehyde Substituted anilines, acetic acid, 1,2-DCE, 120°C, N₂ atmosphereImidazole-2-carbaldehyde formationNot specified
Reductive Amination Amines, AcOH in 1,2-dichloroethane, NaBH(OAc)₃Secondary amines (e.g., EW-7197 derivatives)38–83%
Schiff Base Formation 2-Phenoxyacetaldehyde/NH₄OAc in t-BuOMe/MeOH2-(Phenoxymethyl)imidazole derivatives56%
Acetal Deprotection 1 N HClImidazole-2-carbaldehyde (from acetal)96%

Mechanistic Insights:

  • The aldehyde undergoes condensation with primary amines to form Schiff bases, which are subsequently reduced to stable secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) .

  • Steric and electronic effects from the triazolo-pyridine and methyl-pyridine groups influence reaction rates and regioselectivity during substitutions.

Reductive Amination for Pharmacological Optimization

Reductive amination is pivotal for introducing structural diversity. For example:

Table 2: Selected Reductive Amination Derivatives

Amine ReactantProduct StructureALK5 IC₅₀ (μM)Selectivity (vs. p38α)Bioavailability (Rat)
3-FluoroanilineN-((Imidazol-2-yl)methyl)-3-fluoroaniline0.013>100-fold51% (AUC: 1426 ng·h/mL)
4-MorpholinomethylanilineMorpholine-substituted derivative0.0165>50-foldNot reported
2-FluorophenylamineEW-7197 (12b)0.0121>200-foldHigh systemic exposure
  • EW-7197 (12b) emerged as a lead compound with nanomolar ALK5 inhibition (IC₅₀ = 0.013 μM) and >200-fold selectivity over p38α kinase .

  • The methyleneamino linker (−CH₂NH−) between the imidazole and aryl groups enhances binding to ALK5’s hydrophobic pocket .

Stability and Side Reactions

The compound exhibits stability under standard synthetic conditions but is sensitive to:

  • Strong acids/bases : Protonation of the imidazole nitrogen alters electronic properties, affecting subsequent reactions.

  • Oxidative environments : The aldehyde group may oxidize to carboxylic acid under harsh conditions, necessitating inert atmospheres during synthesis.

Computational Analysis:

Density functional theory (DFT) studies reveal:

  • The carbaldehyde’s electrophilicity is moderated by electron donation from the triazolo-pyridine ring.

  • Hydrogen bonding networks involving the imidazole NH and pyridine nitrogen enhance stability in polar solvents .

Comparison with Similar Compounds

Structural Analog: 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Key Differences :

  • Core Structure : Replaces the imidazole ring with an ethane-1,2-dione backbone.
  • Functional Groups : Lacks the carbaldehyde group but includes two ketone moieties.
  • Molecular Weight : 356.34 g/mol (CAS: 356560-84-4) compared to the target compound’s estimated mass of ~350 g/mol.

The absence of a carbaldehyde group limits its utility in Schiff base formation, a common strategy for drug conjugation .

Functional Analog: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives

Comparison to Target Compound :

  • Heterocyclic Core : Pyrimidine vs. imidazole in the target compound.
  • Bioactivity : Triazolopyrimidine-carboxamides exhibit varied bioactivity depending on substituents, suggesting the target carbaldehyde derivative may have distinct pharmacological profiles.

Bioactive Analog: 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones

Key Findings :

  • Synthesized from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioether, these compounds show herbicidal and fungicidal activity .
  • Introduction of a chiral center (α-methyl group) enhances bioactivity by up to 40% .

Relevance to Target Compound :

  • Substituent Effects : The methylpyridine group in the target compound may similarly enhance target binding, akin to the dimethyl groups in these analogs.
  • Chirality : The target compound lacks a chiral center, suggesting that stereochemical modifications could further optimize its activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazole Triazolopyridine, Methylpyridine ~350 Carbaldehyde reactivity
1-(Triazolopyridinyl)-2-(methylpyridinyl)dione Ethane-1,2-dione Triazolopyridine, Methylpyridine 356.34 Ketone-based solubility
2-Amino-triazolopyrimidine-carboxamide Pyrimidine Benzaldehyde, Acetoacetamide ~320–380 Optimized synthesis yield (~80%)
5,7-Dimethyl-triazolopyrimidine-hydrazones Pyrimidine Oxoacetylhydrazone, Chiral centers ~300–340 Enhanced bioactivity with chirality

Preparation Methods

Construction of the Imidazole Core

The imidazole core is typically synthesized via the Debus–Radziszewski or Debus–Radziszewski-like condensation, involving:

  • Condensation of α-aminoketones with aldehydes.
  • Use of ammonium acetate or ammonium salts as nitrogen sources.
  • Refluxing in suitable solvents such as acetic acid or ethanol.

Research findings indicate that the synthesis of the imidazole-2-carbaldehyde intermediate is crucial, serving as the precursor for subsequent heterocyclic modifications.

Formation of theTriazolo[1,5-a]pyridin-6-yl Moiety

Thetriazolo[1,5-a]pyridine ring system is synthesized via:

  • Cyclization of hydrazine derivatives with pyridine-based precursors.
  • Condensation of hydrazides with suitable aldehydes or ketones, followed by oxidative cyclization.
  • Use of 1,2,4-triazole precursors reacting with pyridine derivatives under reflux conditions.

Coupling Strategies

The coupling of heterocyclic units with the imidazole core involves:

  • Nucleophilic substitution reactions, where amino groups or other nucleophilic centers on the heterocycle attack electrophilic aldehyde groups.
  • Reductive amination to introduce methyl or other substituents.
  • Use of coupling reagents such as EDC, DCC, or HATU to facilitate amide or similar bond formation.

Specific Synthesis of Target Compound

Based on the research articles, particularly the synthesis of analogs like EW-7197 , the key steps include:

Data Table: Synthetic Intermediates and Conditions

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 α-Aminoketone Ammonium acetate, acetic acid Reflux Imidazole-2-carbaldehyde 80-90 Key intermediate for heterocycle formation
2 Hydrazine derivative Pyridine aldehyde Reflux, oxidative conditions Triazolo[1,5-a]pyridine derivative 60-75 Cyclization step
3 Imidazole-2-carbaldehyde Heterocycle derivative Nucleophilic substitution, reductive amination Coupled heterocycle 55-70 Final coupling step

Note: Exact yields depend on specific substituents and reaction conditions optimized during research.

Notes on Optimization and Challenges

  • Selectivity : Achieving regioselective cyclization for thetriazolo[1,5-a]pyridine ring requires controlled reaction conditions to prevent side reactions.
  • Yield Improvement : Use of microwave-assisted synthesis or flow chemistry has been suggested to enhance yields and reduce reaction times.
  • Functional Group Compatibility : Protecting groups may be necessary during multi-step synthesis to prevent undesired reactions, especially when introducing halogen or methyl groups on pyridine rings.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterExample from Evidence Suggested Adjustment for Target Compound
Temperature80–150°C (microwave)100–120°C for imidazole cyclization
CatalystPd(PPh₃)₄ (0.05–0.1 eq)Test Pd(OAc)₂ for cost efficiency
Solvent SystemDMF/H₂O (1:2 v/v)Toluene/EtOH for hydrophobic intermediates
Yield Range39.5–67% (triazolo-quinazolines) Target >60% via DOE (Design of Experiments)

Advanced Question: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback for rational design:

Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for derivatization (e.g., substituting the 6-methylpyridinyl group).

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., kinases). For example, analogs with fluorophenyl groups showed improved docking scores in related studies .

SAR Analysis : Combine computational results with experimental bioactivity data to establish structure-activity relationships (SAR). Adjust substituents at the carbaldehyde position to modulate electron-withdrawing/donating effects.

Q. Key Computational Tools :

  • Gaussian 16 (DFT calculations)
  • MOE (Molecular Operating Environment) for docking
  • Python-based scripts for data analysis

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, aromatic protons in triazolo-pyridine typically appear at δ 7.5–9.0 ppm, while imidazole protons resonate near δ 8.2–8.5 ppm .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and triazole C-N vibrations (~1512 cm⁻¹) .
  • LC-MS : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Table 2: Spectral Benchmarks from Analogous Compounds

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Aldehyde (CHO)9.8–10.2 (¹H)1720–1725
Triazolo C-H7.8–8.3 (¹H)1447–1512
Pyridinyl CH₃2.5–2.7 (¹H)2850–2900 (C-H stretch)

Advanced Question: How to resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

Reproducibility Checks : Repeat reactions under inert atmospheres (Ar/N₂) to exclude moisture/oxygen interference .

Impurity Profiling : Use HPLC-PDA to detect byproducts (e.g., column: C18, gradient MeCN/H₂O) .

Dynamic NMR : Investigate tautomerism or conformational changes in DMSO-d₆ vs. CDCl₃ .

X-ray Crystallography : Resolve ambiguous structures; triazolo-pyridine derivatives often crystallize in monoclinic systems .

Case Study : A 5% yield discrepancy in a triazolo-quinazoline synthesis was traced to incomplete boronic ester coupling. Adding 10% excess aryl boronic acid resolved the issue .

Basic Question: What factors influence the compound’s stability during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde group .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; imidazole derivatives are prone to hydrolysis .
  • Thermal Stability : DSC analysis of analogs shows decomposition above 200°C, suggesting room-temperature storage is safe .

Advanced Question: How to design experiments for studying enzymatic inhibition mechanisms involving this compound?

Methodological Answer:

Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with varying substrate concentrations (0.1–10 mM) .

ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd) to identify allosteric vs. competitive inhibition .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to visualize binding pocket interactions and residence times .

Q. Example Workflow :

  • Step 1 : Screen inhibition at 10 µM compound concentration.
  • Step 2 : For hits, determine IC₅₀ via dose-response curves (4-parameter logistic model).
  • Step 3 : Cross-validate with SPR (Surface Plasmon Resonance) for real-time binding kinetics .

Basic Question: How to troubleshoot low yields in the final cyclization step?

Methodological Answer:

  • Catalyst Screening : Test PdCl₂(dppf) or NiCl₂(PCy₃)₂ for improved cyclization .
  • Acid Additives : Add TFA (0.1 eq) to protonate intermediates and accelerate ring closure .
  • Solvent Polarity : Switch from DMF to DMAc for higher dielectric constant, enhancing nucleophilic attack .

Advanced Question: What statistical methods optimize reaction conditions for scale-up?

Methodological Answer:

  • DoE (Design of Experiments) : Use a Box-Behnken design to evaluate 3–5 factors (e.g., temperature, catalyst loading, solvent ratio) with minimal runs .
  • PCA (Principal Component Analysis) : Identify critical variables from historical data (e.g., 67% yield correlated with 120°C and 0.1 eq Pd) .

Q. Table 3: DoE Variables for Scale-Up

VariableLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)80150120
Catalyst (eq)0.050.150.1
Reaction Time (h)4128

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 2
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

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